Product packaging for Dihydroxymethylzearalenone(Cat. No.:)

Dihydroxymethylzearalenone

Cat. No.: B1241914
M. Wt: 364.4 g/mol
InChI Key: WFIUAGOQGGAREU-XZUJVHTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxymethylzearalenone is a modified form of the mycotoxin zearalenone (ZEA), a potent estrogenic metabolite produced by Fusarium and Gibberella fungi species . Like other zearalenone metabolites, it is a critical compound for researchers investigating the metabolic pathways, bioavailability, and total toxicological impact of zearalenone contamination in food and feed . Zearalenone and its metabolites are known to compete with 17-β-estradiol for binding to estrogen receptors (ER-α and ER-β), leading to various reproductive and developmental disorders . This estrogenic activity varies significantly between different metabolites; for instance, α-zearalenol has much higher estrogenic potency than ZEA itself, while β-zearalenol is less active . Studying modified forms like this compound is essential for comprehensive risk assessment, as these compounds can be hydrolyzed back to their parent toxins during digestion, posing a potential risk of additive or synergistic health effects . This high-purity reagent is designed for use in analytical research, including method development for the detection and quantification of mycotoxins in complex matrices such as cereals, grains, and animal feed . It serves as a valuable standard for metabolomics studies, toxicokinetic research involving absorption, distribution, metabolism, and excretion (ADME), and in vitro assays to determine specific cytotoxic and endocrine-disrupting effects. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O7 B1241914 Dihydroxymethylzearalenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

(4S,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h4,6,9-11,15,18,21-23H,3,5,7-8H2,1-2H3/b6-4+/t11-,15-,18+/m0/s1

InChI Key

WFIUAGOQGGAREU-XZUJVHTDSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CCCC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Origin of Product

United States

Occurrence and Distribution of Dihydroxymethylzearalenone in Biological and Environmental Matrices

Natural Occurrence and Detection in Agricultural Commodities

The natural occurrence of zearalenone (B1683625) and its metabolites, including dihydroxymethylzearalenone, is a significant concern in the agricultural and food sectors. These compounds are frequently detected in a variety of grains and their byproducts.

Cereals (e.g., maize, wheat, barley, oats)

Zearalenone and its modified forms have been identified in several types of cereals, such as maize, wheat, oats, and barley. nih.gov The contamination of cereals by Fusarium species, the primary producers of ZEN, can occur in the field before or during harvest. nih.govnih.gov Global data indicates that zearalenone is a widespread contaminant in cereals, with a significant percentage of crops showing contamination. nih.gov For instance, studies have reported that approximately 30–40% of crops worldwide are contaminated with ZEN. nih.gov The prevalence of ZEN in raw cereals has been reported to be as high as 46%, with a maximum level of 3049 μg/kg. nih.gov Maize is particularly susceptible, with one report indicating a 33% occurrence frequency of ZEA. nih.gov Barley and wheat products are also commonly affected, with contamination rates of about 46% and 24%, respectively. nih.gov

Food and Feed Samples

This compound, as a derivative of ZEN, can be found in various food and feed products made from contaminated cereals. nih.gov ZEN and its derivatives contaminate not only raw grains like barley, wheat, and maize but also rice to a lesser extent. nih.gov The presence of these toxins has been confirmed in a range of cereal-based food and feed items. nih.govnih.gov The processing of raw agricultural commodities does not always eliminate these mycotoxins, which can persist in finished products. nih.gov

Table 1: Occurrence of Zearalenone (ZEN) in Various Cereals

Cereal Occurrence Rate (%) Mean Level (μg/kg) Maximum Level (μg/kg)
Maize 33 nih.gov 15 nih.gov -
Maize Germ Oil 86 nih.gov 72 nih.gov -
Raw Cereals (Global) 46 nih.gov - 3049 nih.gov
Barley Products 46 nih.gov - -
Wheat Products 24 nih.gov - -

Factors Influencing Formation and Prevalence in Contaminated Substrates

The formation and prevalence of this compound and its parent compound, zearalenone, are influenced by a combination of biological and environmental factors.

Fungal Species and Strain Variability

The primary producers of zearalenone are fungi belonging to the Fusarium genus. nih.govnih.gov Several species within this genus are known to produce ZEN, including F. graminearum, F. culmorum, F. crookwellense, F. poae, F. semitectum, and F. equiseti. nih.govnih.gov The production of mycotoxins can vary significantly between different fungal species and even between different strains of the same species. aimspress.com This variability is a key factor in the differing levels of contamination found in agricultural products. aimspress.com

Environmental Conditions (e.g., temperature, humidity)

Environmental conditions play a crucial role in fungal growth and mycotoxin production. aimspress.com High temperature and humidity are significant factors that increase the risk of fungal colonization and subsequent mycotoxin formation. aimspress.com For zearalenone, the optimal temperature for production by Fusarium species is around 25°C, with a water activity (aw) range of 0.90–0.995. mdpi.com These conditions are often found in temperate and humid climates, making cereals grown in these regions particularly susceptible to contamination. mdpi.com Even minor changes in humidity can lead to significant increases in mycotoxin levels. mdpi.com

Co-occurrence with Other Mycotoxins

It is common for agricultural commodities to be contaminated with more than one mycotoxin simultaneously. nih.govmdpi.com This co-occurrence can arise because a single fungal species may produce multiple mycotoxins, or a commodity may be infected by several different fungi. mdpi.com Zearalenone frequently co-occurs with other Fusarium mycotoxins, such as deoxynivalenol (B1670258) (DON) and fumonisins. nih.govmdpi.com Studies have shown that combinations like DON+ZEA and FUM+ZEA are commonly observed in cereals. nih.gov In Southeast Asia, a study on rice bran and maize found a high co-occurrence of aflatoxins (AFs) and ZEN, with AFs+ZEN detected in 100% of rice bran samples. mdpi.com The co-contamination of multiple mycotoxins is a significant concern as it can lead to combined toxicological effects. nih.govnih.gov

Table 2: Common Co-occurring Mycotoxins with Zearalenone (ZEN)

Mycotoxin Combination Commodity Reference
DON + ZEA Cereals nih.gov
FUM + ZEA Cereals nih.gov
AFs + ZEA Rice Bran mdpi.com
AFs + DON + OTA + FB₁ + ZEA Maize mdpi.com

Biosynthetic Pathways, Chemical Synthesis, and Structural Modifications of Dihydroxymethylzearalenone

Fungal Biosynthesis Pathways of Zearalenone (B1683625) Precursors

Zearalenone (ZEN), a mycotoxin with estrogenic properties, is a secondary metabolite primarily produced by various fungi of the Fusarium genus, most notably Fusarium graminearum. researchgate.netmdpi.commdpi.com The biosynthesis of ZEN originates from the polyketide pathway, a common route for the synthesis of a wide array of fungal secondary metabolites. mdpi.comclinmicronow.org This intricate process commences with the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, and is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com

In F. graminearum, the genetic blueprint for ZEN biosynthesis is located within a 50 kb gene cluster that houses four essential genes: PKS4, PKS13, ZEB1, and ZEB2. researchgate.netmdpi.com The biosynthetic cascade is initiated by PKS4, which catalyzes the formation of a reduced hexaketide from one molecule of acetyl-CoA and five molecules of malonyl-CoA. mdpi.com Subsequently, PKS13 extends this intermediate by incorporating three additional malonyl-CoA units, leading to the formation of a mixed reduced/unreduced nonaketide. mdpi.com This nonaketide chain then undergoes a series of cyclization and aromatization reactions, culminating in the formation of the characteristic aromatic ring and macrolide ring with a lactone bond that defines the core structure of zearalenone precursors. mdpi.com The final step in the formation of zearalenone itself involves the oxidation of a hydroxyl group on the precursor β-zearalenol (β-ZEL), a reaction catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene. mdpi.com The expression of these biosynthetic genes is under the control of the regulatory protein ZEB2. researchgate.net

The production of zearalenone and its precursors is a complex and highly regulated process influenced by various environmental factors. These fungi are common contaminants of cereal crops such as maize, wheat, and barley, where they can produce zearalenone, leading to potential health risks for animals and humans. mdpi.commdpi.com

Enzymatic Derivatization and Biotransformation Pathways Leading to Dihydroxymethylzearalenone

While the direct biosynthetic pathway to this compound is not as extensively documented as that of its precursor, zearalenone, it is understood to arise from subsequent enzymatic modifications of zearalenone or its immediate precursors. These biotransformation reactions are carried out by various microorganisms, including fungi from the genera Aspergillus and Rhizopus. mdpi.comoup.com These fungi are capable of metabolizing zearalenone into a variety of derivatives, including hydroxylated forms. mdpi.com

The enzymatic reactions involved in the formation of this compound and other hydroxylated analogs are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and hydroxysteroid dehydrogenases (HSDs). mdpi.com These enzymes introduce hydroxyl groups at different positions on the zearalenone molecule. For instance, the formation of α-zearalenol and β-zearalenol, two common metabolites, is a result of the reduction of the C-6' keto group of zearalenone. mdpi.com Further hydroxylation at other sites on the macrocyclic ring or the phenyl ring can lead to the formation of dihydroxylated derivatives.

Fungal species such as Aspergillus oryzae and Rhizopus oryzae have been shown to convert zearalenone into various metabolites, including sulfated and glucosylated conjugates. mdpi.comoup.com While these are not this compound, the enzymatic machinery present in these organisms for modifying the zearalenone scaffold highlights their potential to produce a diverse array of derivatives. The biotransformation of zearalenone is a detoxification mechanism for the producing organism and can also lead to the formation of "masked mycotoxins" which may not be detected by standard analytical methods but can be hydrolyzed back to the parent toxin in the digestive tract of animals. mdpi.com

Chemoenzymatic and Combinatorial Biocatalysis Approaches for Analog Generation

The generation of novel zearalenone analogs, including this compound derivatives, has been advanced through the application of chemoenzymatic and combinatorial biocatalysis strategies. nih.govresearchgate.net These approaches harness the specificity of enzymes in conjunction with chemical synthesis to create a diverse library of compounds with modified structures. nih.govresearchgate.net This allows for the exploration of structure-activity relationships and the development of molecules with potentially new biological activities. nih.gov

A key strategy in the chemoenzymatic modification of this compound involves the oxidative opening of its macrocyclic ring. nih.govresearchgate.net This is often achieved using enzymes such as lipases or oxidases that can catalyze the cleavage of the lactone bond or other susceptible bonds within the ring structure. nih.gov For example, a unique enzyme-catalyzed oxidative ring-opening reaction has been reported to create two new carboxylic acid groups on the this compound molecule. nih.govresearchgate.net This transformation provides reactive handles for further derivatization. Another proposed mechanism for ring opening involves a Baeyer-Villiger oxidation, where an oxygen atom is inserted next to the carbonyl group, followed by hydrolysis of the newly formed lactone. nih.govresearchgate.net This enzymatic cleavage of the macrocyclic ring is a significant modification that can lead to a loss of the original biological activity and the generation of novel, non-estrogenic metabolites. nih.gov

Following the enzymatic ring opening of this compound, the newly formed reactive groups, such as carboxylic acids, can be utilized for subsequent biocatalytic ring closure and derivatization reactions. nih.govresearchgate.net This allows for the introduction of diverse structural elements and the creation of new macrocyclic structures. By employing structurally diverse bifunctional reagents like diols and diamines in the presence of suitable enzymes, a library of cyclic bislactones and bislactams can be generated. nih.gov These reactions, often catalyzed by enzymes like lipases, can form new ester or amide bonds, leading to the synthesis of analogs with modified ring sizes and compositions. nih.gov This combinatorial biocatalysis approach enables the creation of a wide range of analogs that would be challenging to produce through traditional synthetic methods alone. nih.gov

Structural Elucidation Techniques for this compound and its Analogs (Excluding Basic Identification Data)

The unambiguous determination of the complex three-dimensional structures of this compound and its synthetically or biosynthetically derived analogs relies on a suite of advanced spectroscopic techniques. While basic identification data provides initial characterization, a deeper understanding of the molecular architecture, including stereochemistry and the precise location of functional groups, requires more sophisticated methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds. mdpi.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom in the molecule. mdpi.com However, for complex structures like zearalenone analogs, two-dimensional (2D) NMR experiments are indispensable. mdpi.commdpi.com These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons. mdpi.com

Mass Spectrometry (MS) provides vital information about the molecular weight and elemental composition of the analogs. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, which can provide valuable structural information and help to identify specific substructures within the molecule. researchgate.netnih.gov The fragmentation patterns can be indicative of the positions of modifications on the zearalenone scaffold.

The combination of advanced NMR and MS techniques provides a comprehensive toolkit for the detailed structural characterization of this compound and its diverse analogs, enabling a thorough understanding of their chemical nature. mdpi.comnih.gov

Advanced Analytical Methodologies for Detection and Quantification of Dihydroxymethylzearalenone

Sample Preparation Strategies

Effective sample preparation is a crucial first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses. sigmaaldrich.comnih.gov

Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction of Dihydroxymethylzearalenone from liquid samples. sigmaaldrich.comsigmaaldrich.com This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. sigmaaldrich.com The choice of sorbent is critical and is often based on the physicochemical properties of the analyte and the sample matrix. Polymeric sorbents, such as styrene-divinylbenzene, are known for their pH stability and hydrophobic and aromatic selectivity, making them suitable for reversed-phase applications. phenomenex.com

The general SPE process involves several key steps:

Conditioning: The sorbent is activated with a solvent like methanol (B129727) to ensure proper interaction with the sample. chromatographyonline.com

Loading: The sample is passed through the SPE cartridge, where the analyte of interest is retained on the sorbent.

Washing: The sorbent is washed with a specific solvent to remove any unbound impurities.

Elution: A different solvent is used to desorb the analyte from the sorbent, resulting in a purified and concentrated sample extract. chromatographyonline.com

Dispersive Pipette Extraction (DPX), a variation of SPE, utilizes loose sorbent in a pipette tip, offering a rapid and efficient alternative for sample cleanup. sigmaaldrich.com

Table 1: Overview of Solid-Phase Extraction (SPE) Parameters

ParameterDescriptionCommon Choices for Mycotoxin Analysis
Sorbent Type The solid material that retains the analyte.Polymeric (e.g., Styrene-Divinylbenzene), Silica-based (e.g., C18) sigmaaldrich.comphenomenex.comchromatographyonline.com
Conditioning Solvent Activates the sorbent for optimal analyte retention.Methanol chromatographyonline.com
Sample Solvent The liquid in which the sample is dissolved or suspended.Acetonitrile-water mixtures semanticscholar.org
Wash Solvent Removes interfering compounds from the sorbent.Dependent on the specific method and matrix.
Elution Solvent Desorbs the analyte from the sorbent.Methanol, Acetonitrile r-biopharm.com

Immunoaffinity Column (IAC) cleanup is a highly selective method that utilizes the specific binding between an antibody and its target antigen, in this case, this compound or related mycotoxins. semanticscholar.orgr-biopharm.com These columns contain monoclonal antibodies immobilized on a solid support. r-biopharm.com

The process for IAC cleanup typically involves:

Extraction: The sample is first extracted using a suitable solvent mixture, such as acetonitrile-water. semanticscholar.org

Column Application: The filtered extract is then passed through the immunoaffinity column.

Binding: If present, the mycotoxin binds specifically to the antibodies.

Washing: The column is washed to remove non-specific compounds.

Elution: A solvent, often methanol, is used to disrupt the antibody-antigen binding and elute the purified mycotoxin. r-biopharm.com

IACs offer excellent purification and concentration of mycotoxins prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). romerlabs.com They are known for providing high recovery rates and outstanding chromatographic results, even with complex sample matrices. lctech.de

Table 2: Comparison of Cleanup Methodologies

FeatureSolid-Phase Extraction (SPE)Immunoaffinity Column (IAC) Cleanup
Principle Partitioning between a solid and liquid phase. sigmaaldrich.comSpecific antibody-antigen binding. semanticscholar.org
Selectivity Moderate to high, depending on the sorbent.Very high. r-biopharm.comlctech.de
Capacity Generally high.Can be limited by the amount of antibody.
Applicability Broad range of compounds. sigmaaldrich.comSpecific to a target analyte or a group of related analytes. libios.fr
Cost Generally lower.Can be higher due to the use of antibodies.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the purified extract. This separation is crucial for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of this compound. biomedpharmajournal.orgmdpi.com These methods separate compounds based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). biomedpharmajournal.org

Reversed-phase HPLC (RP-HPLC) is frequently used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water, acetonitrile, and/or methanol. mdpi.comresearchgate.net The separation is based on the hydrophobicity of the analytes. A gradient elution program, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple mycotoxins in a single run. semanticscholar.org

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and semi-volatile compounds. ijpsjournal.com For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability.

In GC, the mobile phase is an inert gas (e.g., helium, nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. ijpsjournal.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The sample is vaporized in a heated injection port and carried through the column by the carrier gas. ijpsjournal.com

Mass Spectrometric Detection Methods

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with chromatographic methods (LC-MS or GC-MS) for the definitive identification and quantification of this compound. chromatographyonline.comnih.gov MS works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

Tandem Mass Spectrometry (MS/MS) provides an even higher level of selectivity and is particularly useful for analyzing complex samples. semanticscholar.org In MS/MS, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the certainty of identification.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for mycotoxin analysis, offering high sensitivity, selectivity, and the ability to simultaneously detect multiple mycotoxins in a single analysis. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the analysis of mycotoxins, including zearalenone (B1683625) and its derivatives. mdpi.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comnih.gov

The process begins with the separation of components in a liquid sample using an LC system, typically an ultra-high-performance liquid chromatography (UPLC) system for enhanced resolution and speed. The separated compounds are then introduced into the mass spectrometer. In the MS/MS system, a specific precursor ion corresponding to the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This multiple reaction monitoring (MRM) mode provides a high degree of specificity, minimizing matrix interference and allowing for accurate quantification at very low levels. mdpi.comresearchgate.net For zearalenone and its metabolites, analysis is often performed in negative ion mode electrospray ionization (ESI-). mdpi.com

Methods have been developed for the simultaneous determination of multiple Fusarium mycotoxins, including zearalenone and its major metabolites, in various matrices like cereals, feed, and biological samples. tandfonline.comnih.gov These multi-analyte methods are efficient but require careful optimization of extraction, clean-up, and chromatographic conditions to handle the diverse polarities of the different metabolites. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of zearalenone and its metabolites. researchgate.netnih.gov However, because these compounds are nonvolatile, a chemical derivatization step is required to increase their volatility and thermal stability before they can be analyzed by GC. nih.govmdpi.com Silylation is the most common derivatization technique, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. pjoes.com

Following derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. mdpi.com GC-MS offers excellent selectivity and low detection limits. nih.gov The use of an isotope-labeled internal standard, such as ¹³C-zearalenone, can help correct for matrix effects and improve the accuracy and precision of the method. nih.gov While highly effective, the need for a derivatization step makes GC-MS more time-consuming compared to LC-MS/MS for these analytes. mdpi.com

Immunological Assays

Immunological assays are based on the specific binding interaction between an antibody and an antigen. These methods are widely used for rapid screening of mycotoxins due to their high throughput, ease of use, and cost-effectiveness. researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For mycotoxin analysis, a competitive ELISA format is typically used. In this setup, a known amount of mycotoxin-enzyme conjugate competes with the mycotoxin in the sample for a limited number of specific antibody binding sites, which are coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the mycotoxin in the sample. After a washing step to remove unbound substances, a substrate is added that reacts with the enzyme to produce a colored product, which is measured spectrophotometrically. mdpi.com

ELISA test kits are commercially available for zearalenone and can show cross-reactivity with its metabolites, allowing for the detection of a group of related compounds. researchgate.netusda.gov While ELISA is highly sensitive and suitable for screening large numbers of samples, positive results are often considered presumptive and are typically confirmed by a chromatographic method like LC-MS/MS. usda.gov

Lateral Flow Immunoassay (LFIA)

Lateral Flow Immunoassays (LFIAs), also known as immunochromatographic strip tests, are simple devices used to detect the presence or absence of a target analyte in a sample without the need for extensive equipment. tandfonline.com These tests are based on a competitive format similar to ELISA.

An LFIA strip consists of a sample pad, a conjugate pad containing antibodies labeled with a detection reagent (e.g., colloidal gold nanoparticles), a nitrocellulose membrane with a test line and a control line, and an absorbent pad. tandfonline.com When a liquid sample is applied, it flows along the strip via capillary action. If the target mycotoxin is present, it binds to the labeled antibodies, preventing them from binding to the test line, which is coated with a mycotoxin-protein conjugate. A visible test line indicates a negative result, while the absence or reduced intensity of the test line indicates a positive result. The control line should always appear, confirming the strip is working correctly. tandfonline.com LFIAs provide rapid, on-site results within minutes and are ideal for preliminary screening of raw materials and food products. tandfonline.com

Method Validation Parameters

Disclaimer: The data presented in the table below are for Zearalenone (ZEN) and its common metabolites (e.g., α-Zearalenol, β-Zearalenol). This information is provided as an illustrative example of the performance of these analytical methods for closely related compounds, due to the lack of specific published validation data for this compound.

Table 1: Illustrative Method Validation Parameters for Zearalenone and its Metabolites

Analytical Method Analyte Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Repeatability (RSDr %) Reference
UPLC-MS/MS ZEN & 5 Metabolites Human Serum 0.02–0.06 ng/mL 0.1–0.2 ng/mL 91.6–119.5 < 8% (Intra-day) mdpi.com
LC-MS/MS ZEN & 12 Metabolites Cereals/Food 5–13 ng/g 10–26 ng/g Not specified Not specified nih.gov
LC-MS/MS ZEN & 8 Metabolites Pig Tissue 0.5–1 ng/g 1–2 ng/g 70–110 < 20% (Intra-day) nih.gov
GC-MS ZEN & 5 Derivatives Feed 0.40–1.34 µg/kg 1.33–4.46 µg/kg 89.6–112.3 < 12.6% nih.gov
GC-MS Zearalenone Water Not specified 0.3-0.5 ng/dm³ 62-80 4-8% pjoes.com
Fluorescence Polarization Immunoassay ZEN & 5 Analogs Maize 0.11 µg/g Not specified ~100.2 Not specified researchgate.net
Immunochromatographic Strip ZEN & 5 Metabolites Corn Flour Not specified 50-75 ng/mL (cut-off) Not applicable Not applicable tandfonline.com

Table 2: List of Chemical Compounds

Compound Name
This compound
Zearalenone (ZEN)
α-Zearalenol (α-ZEL)
β-Zearalenol (β-ZEL)
α-Zearalanol (α-ZAL)
β-Zearalanol (β-ZAL)
Zearalanone (ZAN)
Zearalenone-14-O-β-glucoside
Zearalenone-16-O-β-glucoside
Zearalenone-14-sulfate
Zearalenone-14-glucuronide (ZEN-14-GlcA)
17β-estradiol

Biotransformation and Metabolic Fate of Dihydroxymethylzearalenone in Biological Systems Non Human Clinical Focus

Metabolic Pathways in Animal Models (e.g., pigs, ruminants)

Comprehensive studies detailing the specific metabolic pathways of dihydroxymethylzearalenone following administration to animal models such as pigs and ruminants are not extensively available in current scientific literature. Research in these animals has predominantly focused on the metabolism of the parent mycotoxin, zearalenone (B1683625) (ZEN).

In pigs, ZEN is rapidly absorbed and metabolized, primarily through reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), followed by conjugation. mdpi.comnih.govcabidigitallibrary.org Similarly, in ruminants, rumen microbiota metabolize ZEN to α-ZEL and β-ZEL. mdpi.comnih.govnih.gov Studies have been conducted where hydrolyzed forms of ZEN, such as hydrolyzed zearalenone (HZEN) and decarboxylated hydrolyzed zearalenone (DHZEN), were fed to piglets. mdpi.comnih.govresearchgate.net However, the objective of these studies was to confirm the reduced estrogenicity of these degradation products, not to characterize their subsequent metabolic fate. mdpi.comnih.govresearchgate.net

Therefore, specific pathways for reduction, conjugation, or the enzymatic systems involved in the biotransformation of this compound within these animal models remain to be elucidated.

There is currently no published evidence detailing the reduction reactions of this compound in animal models. The primary reduction pathway documented in animal metabolism studies involves the conversion of the parent compound, zearalenone, to α-zearalenol and β-zearalenol. cabidigitallibrary.orgmdpi.com

Specific data on the conjugation of this compound with glucuronic acid or sulfate (B86663) in pigs or ruminants has not been reported. In pigs, the metabolism of ZEN and its reduced forms involves extensive conjugation with glucuronic acid, with sulfation representing a secondary route. mdpi.comnih.gov Studies on modified forms like zearalenone-14-sulfate have shown they are hydrolyzed back to ZEN in the pig's gastrointestinal tract, suggesting that conjugates can be cleaved, releasing the parent toxin. nih.govnih.govacs.org However, whether this compound undergoes similar conjugation and deconjugation cycles is unknown.

The specific enzymatic systems, such as Uridine Diphosphate Glucuronyl Transferases (UGTs), Sulfotransferases (SULTs), or Cytochrome P450 (CYP) enzymes, responsible for the metabolism of this compound in animal models have not been identified. For the parent compound ZEN, its metabolism is known to involve hydroxysteroid dehydrogenases for reduction, and various UGT and SULT isoforms for conjugation. cabidigitallibrary.orgencyclopedia.pub In some species, CYP enzymes contribute to the hydroxylation of ZEN. mdpi.com

In vitro Metabolic Studies Utilizing Cell Lines and Tissue Cultures

There is a notable lack of in vitro studies using animal-derived cell lines or tissue cultures to investigate the metabolic pathways of this compound. In vitro research on related hydrolyzed compounds, HZEN and DHZEN, has been performed using models like the human breast cancer cell line MCF-7 and estrogen-sensitive yeast bioassays. nih.govresearchgate.net These studies demonstrated that HZEN and DHZEN have a significantly reduced estrogenic activity compared to ZEN but did not investigate their cellular metabolism. nih.govresearchgate.net Other research has used porcine and human intestinal cell lines to study the biotransformation of phosphorylated ZEN conjugates, finding they are partially hydrolyzed back to ZEN but also produce different phase I and phase II metabolites. biorxiv.org

Microbial Degradation and Detoxification Pathways (e.g., lactonohydrolase, oxidoreductases)

The most significant area of research related to this compound involves its formation through the microbial degradation of zearalenone. This process is considered a key detoxification strategy, as the opening of the lactone ring in the ZEN molecule drastically reduces its estrogenic toxicity. mdpi.comfrontiersin.org This transformation is primarily achieved by specific enzymes produced by a variety of microorganisms, including bacteria, yeasts, and fungi. nih.govpeerj.comnih.gov

The principal enzymes responsible for this detoxification are lactonohydrolases (also referred to as zearalenone hydrolases or lactonases), which catalyze the hydrolysis of the ester bond in the lactone ring of ZEN. frontiersin.orgnih.gov This reaction yields hydrolyzed zearalenone (HZEN), a less toxic compound that can spontaneously convert to decarboxylated hydrolyzed zearalenone (DHZEN). mdpi.comfrontiersin.org Several ZEN-degrading enzymes from different microbial sources have been identified and characterized. nih.gov

Enzyme NameMicrobial SourceEnzyme TypeKey FindingsReference
ZenARhodococcus erythropolisLactonase (α/β hydrolase)Hydrolyzes ZEN to HZEN. Exhibits higher catalytic efficiency (kcat) and lower substrate affinity (KM) compared to fungal lactonases. mdpi.comacs.org
ZHD101Clonostachys rosea (syn. Gliocladium roseum)LactonohydrolaseConverts ZEN to the non-toxic HZEN. The enzyme was characterized and used in genetically modified organisms to detoxify ZEN. mdpi.comasm.org
ZHD_LDExophiala spiniferaLactonaseShows high ZEN degradation activity with optimal conditions at 50°C and pH 9.0. frontiersin.org
ZENGGliocladium roseum MA918LactonaseIdentified as a highly efficient degrading enzyme with maximum activity at 38°C and pH 7.0. frontiersin.org
Zhd11BFonsecaea monophoraLactonaseA neutral lactone hydrolase that can efficiently hydrolyze ZEN and its more toxic derivatives, α-ZAL and β-ZAL. frontiersin.org
RmZHDRhinocladiella mackenzieiZEN hydrolyzing enzymeDemonstrated ability to degrade ZEN. dergipark.org.tr

Other enzymatic pathways for ZEN degradation involve oxidoreductases such as monooxygenases, peroxidases, and laccases, which can hydroxylate the aromatic ring or oxidize the ketone group, also resulting in metabolites with reduced toxicity. frontiersin.org

The enzymatic ring-opening of zearalenone and its derivatives is the fundamental mechanism for their detoxification. Two distinct types of ring-opening reactions have been described in the literature.

The most common and well-documented pathway is the hydrolysis of the lactone ring . This reaction is catalyzed by lactonohydrolases (EC 3.1.1.-) which cleave the ester bond of the macrocyclic lactone ring in ZEN. mdpi.comfrontiersin.org This hydrolysis yields hydrolyzed zearalenone (HZEN), a linear molecule with a newly formed carboxylic acid group and a hydroxyl group. ingentaconnect.comresearchgate.net HZEN is thermally unstable and can undergo spontaneous non-enzymatic decarboxylation to form decarboxylated hydrolyzed zearalenone (DHZEN). mdpi.commdpi.com Both HZEN and DHZEN have been shown to be virtually non-estrogenic in both in vitro assays and in vivo piglet studies, confirming the efficacy of this detoxification pathway. mdpi.comnih.govresearchgate.netresearchgate.net

A second, unique pathway described as an enzyme-catalyzed oxidative ring-opening has been specifically reported for the compound this compound. nih.govresearchgate.netscience.gov In a 2009 study, combinatorial biocatalysis was used to subject this compound to an enzymatic reaction that created two new carboxylic acid groups on the molecule. nih.govresearchgate.net This reaction is distinct from the simple hydrolysis of the lactone ester bond. The resulting dicarboxylic acid served as a molecular scaffold for further biocatalytic reactions to create a library of novel cyclic compounds. nih.govresearchgate.net This specific oxidative ring-opening appears to be part of a chemoenzymatic synthesis strategy rather than a naturally occurring metabolic pathway in animals or microbes. science.govresearchgate.net

Microbial Species and Strain Capabilities in Biotransformation

The biotransformation of this compound by microorganisms is a specialized area of research, with available scientific literature pointing towards specific enzymatic modifications rather than a broad survey of degradation by various microbial species. The primary documented biotransformation involves an enzyme-catalyzed reaction that modifies the core structure of the molecule.

Detailed Research Findings

Research in the field of combinatorial biocatalysis has successfully utilized this compound as a substrate to generate a variety of new analogues. nih.govresearchgate.net A key step in this process is a unique biotransformation where the macrocyclic ring of the this compound molecule is opened through an oxidative reaction. This specific transformation is catalyzed by an enzyme, reported to be a lipase, though the specific microbial origin of the enzyme is not specified in the available literature. nih.gov

This enzymatic ring-opening creates two new carboxylic acid groups on the molecule. nih.govresearchgate.net This transformation is significant as it serves as the initial step in a chemoenzymatic pathway, where the newly formed functional groups become reaction sites for further chemical modifications. nih.govresearchgate.net These subsequent reactions, involving reagents like diols and diamines, lead to the creation of a library of novel cyclic compounds, such as bislactones and bislactams. nih.govresearchgate.net

While this demonstrates a clear enzymatic capability to transform this compound, the focus of the existing research has been on the synthetic application of this reaction rather than on identifying a range of microbial species or strains capable of metabolizing or degrading the compound in a natural environment. The specific enzyme's microbial source has not been publicly disclosed in the primary research abstracts. nih.gov

Interactive Data Table: Enzymatic Transformation of this compound

SubstrateEnzyme Type (Putative)Type of BiotransformationProduct DescriptionReference
This compoundLipaseOxidative Ring OpeningA dicarboxylic acid derivative formed by the cleavage of the macrocyclic lactone ring. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Dihydroxymethylzearalenone Interaction Non Clinical Human Focus

Interaction with Cellular Components and Receptors

The estrogen-like activity of the zearalenone (B1683625) family is primarily due to their structural analogy to endogenous estrogens, allowing them to interact with cellular receptors. mdpi.commdpi.com

Zearalenone and its metabolites are recognized as xenoestrogens, compounds that mimic the effects of estrogen by binding to estrogen receptors (ERs). wikipedia.org They competitively bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are typically activated by the endogenous hormone 17β-estradiol. mdpi.commdpi.com This interaction is the foundational mechanism for their endocrine-disrupting properties.

Upon binding, the ligand-receptor complex can translocate to the nucleus, where it binds to estrogen-responsive elements (EREs) on the DNA. mdpi.com This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that produce estrogenic effects. mdpi.com The binding affinity of zearalenone derivatives to ERs varies, which in turn influences their estrogenic potency. For instance, the metabolite α-ZEL generally exhibits a higher binding affinity and greater estrogenic activity than the parent compound ZEN, while β-ZEL has a lower affinity. wikipedia.orgmdpi.com It is hypothesized that hydroxylations on the molecule, such as those in Dihydroxymethylzearalenone, would significantly influence its binding affinity and subsequent modulatory activity.

Table 1: Relative Estrogenic Potency of Zearalenone and its Metabolites

Compound Relative Estrogenic Potency Compared to Zearalenone Primary Receptor Affinity
Zearalenone (ZEN) 1x ERα, ERβ
α-Zearalenol (α-ZEL) >1x (Higher) ERα, ERβ (High Affinity)
β-Zearalenol (β-ZEL) <1x (Lower) ERα, ERβ (Lower Affinity)
α-Zearalanol (α-ZAL) >1x (Higher) ERα, ERβ
β-Zearalanol (β-ZAL) >1x (Higher) ERα, ERβ

This table is generated based on comparative data from multiple in vitro studies. The exact potency can vary depending on the model system.

Beyond the classical nuclear estrogen receptors, zearalenone has been shown to act as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govnih.gov This membrane-bound receptor mediates rapid, non-genomic estrogenic signaling. frontiersin.org Activation of GPER by zearalenone can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net This interaction represents an alternative route through which this compound could exert estrogenic effects, independent of direct gene transcription modulation via nuclear ERs. Studies on colon cancer cell lines have shown that ZEN's growth-promoting effects are mediated through GPER, suggesting this pathway is significant in non-reproductive tissues as well. nih.govresearchgate.net

Intracellular Signaling Pathway Modulation

The binding of this compound to cellular receptors initiates a cascade of intracellular events, altering normal signaling pathways that control gene expression, protein synthesis, and cell fate.

As a consequence of estrogen receptor activation, zearalenone and its derivatives interfere with the expression of downstream target genes. mdpi.com This can lead to the inappropriate synthesis of proteins, disrupting cellular homeostasis. mdpi.com In vitro studies have demonstrated that exposure to ZEN can alter the expression of a wide array of genes, including those involved in immune response, oxidative stress, and cell cycle regulation. nih.govfrontiersin.org For example, ZEN has been shown to upregulate the expression of genes like BRCA1 and RAD51, which are involved in DNA damage repair. nih.gov It can also modulate the expression of genes regulated by the Nrf2 signaling pathway, a key player in the cellular antioxidant response. mdpi.com The specific profile of gene expression changes can depend on the cell type and the concentration of the compound.

Zearalenone and its metabolites have demonstrated the ability to interfere with cell cycle progression and compromise DNA integrity. At low concentrations, these compounds can promote cell proliferation by accelerating the G1-to-S phase transition, an effect linked to the upregulation of proliferative markers such as cyclin D1. nih.govnih.gov

Conversely, at higher concentrations, zearalenone can induce cell cycle arrest, typically at the G2/M phase. nih.govnih.govjst.go.jp This arrest is a cellular defense mechanism in response to cellular stress or DNA damage. The mechanism involves altering the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). jst.go.jp Furthermore, zearalenone exposure has been linked to the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). mdpi.comnih.gov This excess of ROS can cause damage to cellular macromolecules, including DNA, potentially leading to mutations or triggering apoptotic pathways. mdpi.comnih.gov Studies in porcine granulosa cells showed that ZEN exposure increased the expression of DNA damage markers like γ-H2AX and disrupted genomic stability. nih.govmurdoch.edu.au

Cellular Responses in In Vitro Models

The cellular effects of zearalenone and its metabolites have been characterized in a variety of human and animal cell lines, revealing dose- and cell-type-dependent responses. These in vitro models provide critical insight into the potential cellular impact of this compound.

Low doses of zearalenone tend to stimulate proliferation, particularly in estrogen-sensitive cells like the human breast cancer cell line MCF-7. mdpi.comnih.gov However, as concentrations increase, the effects shift from proliferative to cytotoxic. nih.govnih.gov High concentrations have been shown to inhibit cell viability, induce apoptosis (programmed cell death), and cause necrosis in numerous cell lines, including human cervical cancer (HeLa), human hepatoma (HepG2), and porcine granulosa cells. murdoch.edu.aunih.govunimi.it The apoptotic response is often mediated through the mitochondrial pathway, involving changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. mdpi.comnih.gov

Table 2: Summary of Cellular Responses to Zearalenone Metabolites in Various In Vitro Models

Cell Line Model Type Observed Cellular Responses
MCF-7 Human Breast Adenocarcinoma Estrogen-responsive proliferation at low concentrations; apoptosis at higher concentrations. mdpi.com
HeLa Human Cervical Adenocarcinoma Dose-dependent decrease in cell viability; induction of apoptosis. nih.gov
HepG2 Human Hepatoma Cytotoxicity; induction of oxidative stress.
RAW264.7 Mouse Macrophage Induction of apoptosis via mitochondrial pathway; ROS generation. nih.gov
Porcine Granulosa Cells Primary Ovarian Cells Disrupted steroidogenesis; induction of DNA damage and apoptosis. nih.govmurdoch.edu.au

| TM4 | Mouse Sertoli Cells | Cell cycle arrest at G2/M phase; ROS-mediated apoptosis. nih.gov |

These in vitro findings underscore the complex and often contradictory cellular effects of the zearalenone family, which are highly dependent on the specific metabolic form, its concentration, and the cellular context.

Based on a thorough review of available scientific literature, there is no information on a compound specifically named "this compound." The extensive body of research on mycotoxins focuses on Zearalenone (ZEA) and its well-characterized metabolites, such as alpha-zearalenol (α-ZEL) and beta-zearalenol (β-ZEL).

Therefore, it is not possible to generate an article that adheres to the provided outline and focuses solely on "this compound," as no data exists for this specific chemical name in the public domain. The cellular and molecular mechanisms, including oxidative stress, apoptosis, and effects on organelles, have been studied for Zearalenone and its primary derivatives, but not for a compound identified as "this compound."

Environmental Dynamics and Remediation Strategies for Dihydroxymethylzearalenone

Persistence and Degradation in Environmental Matrices (e.g., soil, water)

Dihydroxymethylzearalenone is a derivative of the mycotoxin zearalenone (B1683625), a secondary metabolite produced by fungi of the Fusarium genus. The environmental fate of zearalenone and its derivatives is influenced by a variety of factors, including their chemical structure and the surrounding environmental conditions. Zearalenone itself is known to be heat-stable and can withstand conventional degradation methods. peerj.com

The persistence of these compounds in soil and water is a significant concern due to their potential toxic effects. Degradation can occur through both abiotic and biotic pathways. While information directly pertaining to this compound is limited, the behavior of the parent compound, zearalenone, provides valuable insights. The degradation efficiency of these mycotoxins can be influenced by factors such as the type and concentration of the toxin, as well as the specific properties of the environmental matrix. peerj.com

Microbial activity is a key driver of degradation in both soil and water. nih.gov Various microorganisms have been shown to degrade zearalenone, and this biological breakdown is considered an environmentally friendly approach to detoxification. nih.govresearchgate.net The rate and extent of microbial degradation can vary depending on the microbial communities present and environmental factors like temperature, pH, and nutrient availability.

Adsorption and Leaching Characteristics in Soil and Plant Systems

The movement and bioavailability of this compound in the environment are largely governed by its adsorption to soil particles and its potential for leaching into water systems. The sorption process is influenced by the physicochemical properties of both the compound and the soil, such as organic matter content, clay content, and pH. scielo.br

Generally, compounds with higher water solubility and low octanol-water partition coefficients (log Kow) are more prone to leaching. d-nb.info Adsorption to soil colloids, both organic and inorganic, can reduce the mobility of these compounds, thereby decreasing their transport into groundwater. scielo.br The strength of this adsorption affects the amount of the compound that remains in the soil solution and is available for uptake by plants or for degradation. scielo.br

The characteristics of the soil play a crucial role in these processes. For instance, soils with higher clay and organic matter content tend to exhibit greater adsorption of organic contaminants. nih.gov The pH of the soil can also influence the charge of both the contaminant and the soil particles, affecting the electrostatic interactions between them. scielo.org.mx

Once in the soil, there is a potential for uptake by plants. The translocation of compounds within a plant depends on their chemical properties and the plant's physiological processes. nih.gov Compounds can be taken up by the roots and then transported to other parts of the plant, such as the stems and leaves. nih.gov The extent of this uptake and translocation can be influenced by various factors, including the plant species and the specific properties of the compound. nih.govfrontiersin.org

Biological Remediation Approaches (e.g., microbial degradation, plant uptake)

Biological remediation, which utilizes living organisms to remove or detoxify pollutants, is a promising strategy for addressing contamination with mycotoxins like this compound. nih.govresearchgate.net

Microbial Degradation: A wide range of microorganisms, including bacteria, yeast, and fungi, have been identified for their ability to degrade zearalenone. nih.govresearchgate.net These microorganisms can break down the mycotoxin into less toxic or non-toxic products. researchgate.net This process can occur through enzymatic action, where enzymes produced by the microbes catalyze the degradation reactions. nih.gov The effectiveness of microbial degradation can be influenced by environmental conditions and the specific microbial strains involved. peerj.com

Plant Uptake (Phytoremediation): Phytoremediation is a technology that uses plants to clean up contaminated environments. nih.govnih.gov This approach can involve several mechanisms, including:

Phytoextraction: The uptake of contaminants from the soil by plant roots and their accumulation in the plant's aerial parts. mdpi.com

Phytodegradation: The breakdown of contaminants within the plant tissues through metabolic processes. researchgate.net

Rhizodegradation: The breakdown of contaminants in the soil surrounding the plant roots (the rhizosphere) by microbial activity that is stimulated by the plant. nih.gov

The selection of appropriate plant species is critical for the success of phytoremediation. nih.gov Hyperaccumulator plants, which can tolerate and accumulate high concentrations of contaminants, are of particular interest for this purpose. researchgate.net

Table 1: Examples of Microorganisms Involved in Zearalenone Degradation This table is generated based on data for the parent compound, zearalenone, as specific data for this compound is limited.

Microorganism TypeSpecific ExamplesReported Degradation Efficiency
BacteriaLysinibacillus sp.Capable of degrading zearalenone. nih.gov
Streptomyces rimosusCan degrade zearalenone in liquid media. nih.gov
YeastSaccharomyces cerevisiaeCan degrade up to 90% of zearalenone in two days. nih.gov
FungiPleurotus eryngii (laccase enzyme)Can degrade zearalenone and other mycotoxins. nih.gov

Physical and Chemical Decontamination Methods in Agricultural Products

In addition to biological approaches, various physical and chemical methods can be employed to decontaminate agricultural products affected by mycotoxins. researchgate.netresearchgate.net The choice of method often depends on the specific commodity and the level of contamination.

Physical Methods:

Sorting and Cleaning: Mechanical sorting and cleaning can physically remove contaminated portions of the grain. researchgate.net

Irradiation: Treatment with gamma rays or electron beams has been shown to reduce the toxicity of zearalenone. researchgate.net

Thermal Treatments: While zearalenone is relatively heat-stable, certain processing techniques involving high temperatures, such as extrusion, can lead to some reduction in its concentration. researchgate.net

Chemical Methods:

Ozonation: The use of ozone gas is an effective method for degrading zearalenone in agricultural products like corn. researchgate.net

Acid and Alkali Treatments: The application of acids (e.g., citric acid, lactic acid) or alkaline solutions (e.g., ammonia) can lead to the chemical degradation of mycotoxins. researchgate.netmdpi.com

Oxidizing Agents: Chemicals like hydrogen peroxide can be used to inactivate mycotoxins. researchgate.net

It is important to note that while these methods can be effective, they may also have an impact on the nutritional quality and palatability of the treated products. peerj.comresearchgate.net Therefore, the selection of a decontamination strategy requires careful consideration of its efficacy, safety, and potential effects on the final product.

Table 2: Overview of Decontamination Methods for Zearalenone in Agricultural Products This table is generated based on data for the parent compound, zearalenone, as specific data for this compound is limited.

Decontamination MethodCategoryPrinciple of ActionReported Effectiveness
Sorting and CleaningPhysicalRemoval of contaminated kernels.Can significantly decrease mycotoxin content. mdpi.com
IrradiationPhysicalDegradation of mycotoxin structure by high-energy rays.Can be a potential post-harvest detoxification technique. researchgate.net
OzonationChemicalOxidative degradation of the mycotoxin molecule.Effectively degrades zearalenone in corn. researchgate.net
AmmoniationChemicalChemical reaction leading to detoxification.Can reduce aflatoxin content significantly. mdpi.com

Emerging Research Directions and Future Perspectives on Dihydroxymethylzearalenone

Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) for Comprehensive Mechanistic Insight

A holistic understanding of the biological impact of dihydroxymethylzearalenone necessitates a multi-layered analytical approach. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful strategy to move beyond single-endpoint analyses and capture a comprehensive snapshot of cellular responses. nih.gov While research has predominantly focused on the parent compound, zearalenone (B1683625), the methodologies are directly applicable to elucidating the specific mechanisms of its derivatives.

Transcriptomics provides insight into how this compound may alter gene expression. High-throughput techniques like RNA-sequencing can identify which genes are activated or suppressed upon exposure, revealing the cellular pathways that are most affected. researchgate.net For zearalenone, transcriptomic studies have been a key tool in understanding its molecular toxicity. nih.gov

Proteomics complements this by analyzing the entire set of proteins in a cell or tissue, offering a view of the functional consequences of altered gene expression. nih.gov This can uncover changes in the abundance of enzymes, structural proteins, and signaling molecules that are direct targets of the compound or part of the cellular response to its presence.

Metabolomics , the study of small molecule metabolites, provides a direct readout of the metabolic state of an organism. nih.gov NMR-based metabolomic studies on zearalenone-exposed rats have revealed significant alterations in energy metabolism, gut microbiota metabolism, and oxidative stress pathways. nih.gov Applying these techniques to this compound could pinpoint specific metabolic disruptions caused by its unique chemical structure.

The true power of these technologies lies in their integration. researchgate.net By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the compound's mechanism of action, linking initial gene expression changes to subsequent alterations in protein function and, ultimately, to shifts in the metabolic landscape. nih.govresearchgate.net This integrated approach is crucial for building a complete picture of the biological system's response to this compound.

Omics TechnologyLevel of AnalysisPotential Insights for this compound
Transcriptomics RNA (Gene Expression)Identification of affected signaling and metabolic pathways; understanding of regulatory networks.
Proteomics Proteins (Functional Molecules)Elucidation of protein targets; characterization of post-translational modifications and cellular stress responses.
Metabolomics Metabolites (Biochemical Profile)Assessment of disruptions in metabolic pathways (e.g., energy, amino acid); identification of biomarkers of exposure.

Development of Novel Biocatalytic Approaches for Targeted Synthesis and Degradation

Biocatalysis, the use of natural catalysts like enzymes, is an emerging frontier for both the creation of novel this compound analogs and the detoxification of zearalenone-related compounds. mdpi.com This approach offers high specificity and operates under mild conditions, making it a sustainable alternative to conventional chemical methods. frontiersin.org

Targeted Synthesis: Research has demonstrated the successful application of combinatorial biocatalysis to generate diverse sets of this compound analogs. In one chemoenzymatic reaction, this compound was modified through an enzyme-catalyzed oxidative ring opening, which introduced new carboxylic groups. These sites were then used for further derivatization, including biocatalytic ring closures with various reagents to create a library of new cyclic compounds. This strategy allows for the exploration of structure-activity relationships that would be difficult to achieve through traditional synthesis.

Targeted Degradation: The enzymatic degradation of the parent compound, zearalenone, is a significant area of research with direct implications for its derivatives. researchgate.net Biological degradation is considered a highly promising detoxification strategy because it can completely alter the toxin's structure into harmless products without damaging the nutritional content of contaminated food or feed. nih.govpeerj.com Numerous microorganisms and their enzymes have been identified as effective agents for zearalenone degradation. researchgate.netpeerj.com Key enzymes include laccases, peroxidases, and hydrolases, which act by opening the lactone ring, a critical feature for the compound's estrogenic activity. researchgate.netmdpi.com For example, the enzyme zearalenone hydrolase (ZenA) converts zearalenone to a hydrolyzed, non-estrogenic product. mdpi.com Similarly, laccases from fungi like Pleurotus eryngii and P. pulmonarius have shown efficacy in degrading zearalenone. nih.govpeerj.com

The development of recombinant enzymes and the use of genetic engineering are further advancing these detoxification methods, improving the efficiency and stability of the biocatalysts. nih.govpeerj.com

Enzyme/MicroorganismEnzyme Class/TypeSource OrganismTarget Reaction
ZenA Zearalenone HydrolaseNot specifiedHydrolysis of lactone ring
Laccase OxidoreductasePleurotus eryngii, P. pulmonariusDegradation of Zearalenone
Zearalenone Lactonase (ZENC) LactonaseNeurospora crassaHydrolysis of lactone ring
Manganese Peroxidase (MnP) PeroxidaseAgrocybe cylindraceaDegradation of Zearalenone
Bacillus licheniformis BacteriumNot specifiedDegradation of Zearalenone
Lactobacillus strains BacteriaNot specifiedDegradation of Zearalenone

Advanced Modeling and Simulation for Predicting Biological Interactions

Computational methods are becoming indispensable for predicting and understanding how molecules like this compound interact with biological systems at a molecular level. nih.gov These in silico approaches can guide experimental work by identifying likely biological targets and predicting metabolic fate, saving significant time and resources. nih.govnih.gov

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a specific protein target. nih.gov For zearalenone and its derivatives, a primary target of interest is the estrogen receptor. nih.govmdpi.com Computational studies have successfully modeled how these mycotoxins fit into the ligand-binding pocket of the receptor, providing a structural basis for their endocrine-disrupting effects. nih.gov Furthermore, molecular dynamics simulations can reveal the dynamic behavior of the molecule-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. mdpi.com Such simulations have been used to study the interaction between zearalenone and degrading enzymes like zearalenone hydrolase, elucidating the mechanism of catalysis. mdpi.comnih.gov

Toxicokinetic Modeling: Physiologically-Based Toxicokinetic (PBTK) models are complex mathematical simulations that predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. plos.org A comprehensive PBTK model has been developed for zearalenone and its major metabolites, simulating metabolic pathways in the gastrointestinal tract and liver, as well as urinary and fecal excretion. plos.org Applying this framework to this compound could predict its bioavailability and persistence in the body, helping to assess potential exposure risks.

Modeling ApproachApplicationKey Insights
Molecular Docking Predicting binding to biological targets (e.g., estrogen receptors, enzymes). nih.govnih.govBinding affinity, orientation in active site, basis for structure-activity relationships.
Molecular Dynamics (MD) Simulation Simulating the movement and interaction of the molecule-protein complex over time. mdpi.comnih.govInteraction stability, conformational changes, allosteric pathways, catalytic mechanisms.
Physiologically-Based Toxicokinetic (PBTK) Modeling Simulating the fate of the compound within a whole organism. plos.orgAbsorption, distribution, metabolism, and excretion (ADME) profiles; prediction of biomarker levels.
Metabolism and Toxicity Prediction Using software (e.g., MetaTox, SwissADME) to forecast metabolic products and potential toxic effects. nih.govIdentification of potential metabolites, prediction of toxicological endpoints.

Identification of Research Gaps in the Current Understanding of this compound

Despite advancements, significant gaps remain in the scientific understanding of this compound. Addressing these gaps is crucial for a complete characterization of the compound.

Lack of Specific Omics Data: The most significant gap is the absence of dedicated transcriptomic, proteomic, and metabolomic studies for this compound. While research on the parent compound zearalenone provides a valuable foundation, the influence of the dihydroxymethyl functional group on cellular pathways, protein interactions, and metabolic networks is currently unknown. nih.govnih.gov

Biocatalytic Degradation Specificity: The extensive research into the enzymatic degradation of zearalenone has not yet been extended to its derivatives. peerj.commdpi.com It is unclear whether the enzymes effective against zearalenone, such as ZenA hydrolase or various laccases, can efficiently degrade this compound. The modified structure may alter the compound's fit within the enzyme's active site, potentially reducing or eliminating catalytic activity.

Targeted Computational Models: While in silico models for zearalenone are well-established, specific computational studies for this compound are lacking. mdpi.comnih.gov There is a need for molecular docking and dynamics simulations to predict how the dihydroxymethyl group affects interactions with key biological targets like the estrogen receptor and metabolizing enzymes.

Q & A

Q. What computational approaches are suitable for predicting this compound’s binding affinity to estrogen receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with homology-modeled receptors based on crystal structures (e.g., PDB ID 1XQC). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Guidance for Addressing Methodological Challenges

  • Data Contradictions : Use mixed-methods frameworks (e.g., Convergent Parallel Design) to reconcile qualitative and quantitative discrepancies .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human-derived samples, emphasizing risk-benefit analysis in toxicity research .
  • Instrumentation Calibration : Regularly validate analytical equipment (e.g., mass spectrometers) using certified reference materials to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.